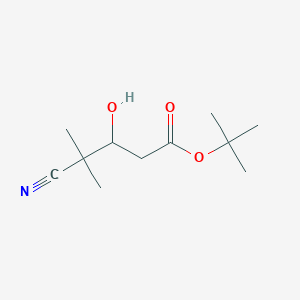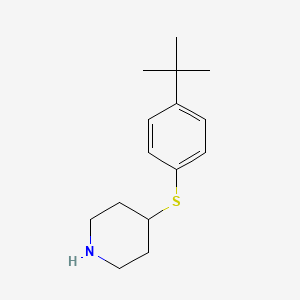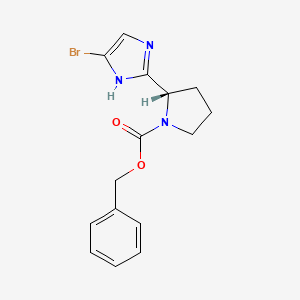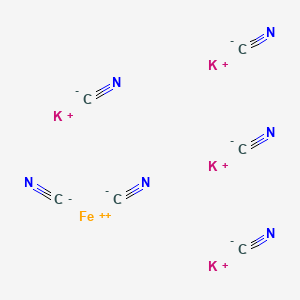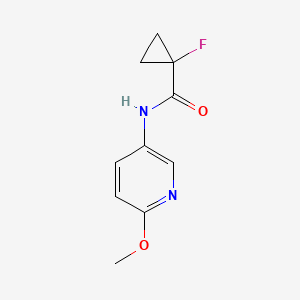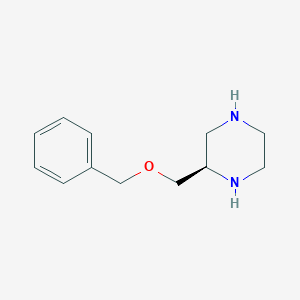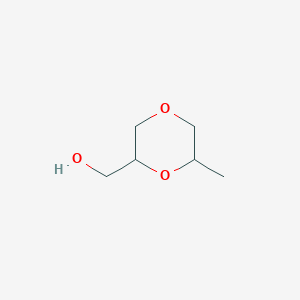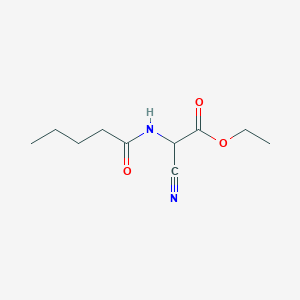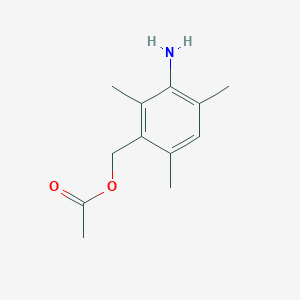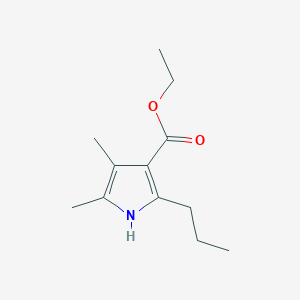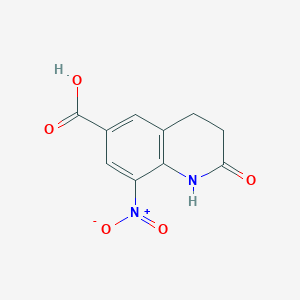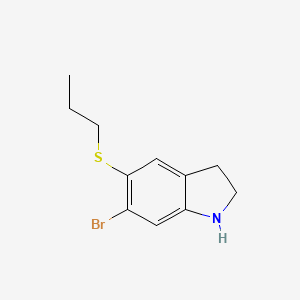![molecular formula C17H17NO5S B8447443 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid](/img/structure/B8447443.png)
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is an organic compound that belongs to the class of salicylic acids It features a nitrophenylthio group attached to the salicylic acid core, which is further substituted with a t-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid typically involves the following steps:
Thioether Formation: The nitrophenyl group is then converted into a thioether by reacting with a thiol compound under basic conditions.
Salicylic Acid Derivatization: The resulting nitrophenylthio compound is then reacted with salicylic acid derivatives under appropriate conditions to introduce the t-butyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thioether formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted salicylic acid derivatives.
Applications De Recherche Scientifique
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The nitrophenylthio group can interact with active sites of enzymes, potentially inhibiting their activity. The t-butyl group may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea Derivatives: These compounds also contain sulfur and have applications in medicinal chemistry.
Thiophene Derivatives: Known for their therapeutic properties and used in various medicinal applications.
Indole Derivatives: Possess diverse biological activities and are used in drug development.
Uniqueness
3-Tert-butyl-2-hydroxy-5-[(4-nitrophenyl)thio]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenylthio group and the t-butyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H17NO5S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
3-tert-butyl-2-hydroxy-5-(4-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-17(2,3)14-9-12(8-13(15(14)19)16(20)21)24-11-6-4-10(5-7-11)18(22)23/h4-9,19H,1-3H3,(H,20,21) |
Clé InChI |
PYFVJHRYPYYPMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
